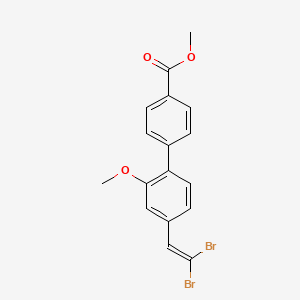![molecular formula C14H14FN3O B8309521 5-(aminomethyl)-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B8309521.png)
5-(aminomethyl)-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(aminomethyl)-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide is a complex organic compound that features a pyridine ring substituted with an aminomethyl group and a carboxylic acid group, along with a 4-fluoro-benzylamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of 4-fluorobenzylamine, which can be synthesized from 4-fluorotoluene through a chlorination reaction followed by hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pH, are crucial for scaling up the synthesis. The final product is typically purified using techniques like column chromatography or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(aminomethyl)-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 with a catalyst, LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-(aminomethyl)-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Industry: It can be employed in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-(aminomethyl)-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups . The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluorobenzylamine: A simpler compound with similar functional groups but lacking the pyridine ring.
Pyridine-2-carboxylic acid derivatives: Compounds with similar core structures but different substituents.
Benzylamine derivatives: Compounds with a benzylamine moiety but different additional functional groups.
Uniqueness
5-(aminomethyl)-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide is unique due to its combination of a pyridine ring, aminomethyl group, carboxylic acid group, and 4-fluoro-benzylamide moiety. This unique structure allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it valuable for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C14H14FN3O |
|---|---|
Molekulargewicht |
259.28 g/mol |
IUPAC-Name |
5-(aminomethyl)-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H14FN3O/c15-12-4-1-10(2-5-12)8-18-14(19)13-6-3-11(7-16)9-17-13/h1-6,9H,7-8,16H2,(H,18,19) |
InChI-Schlüssel |
QYAQXSDOCGAFKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CNC(=O)C2=NC=C(C=C2)CN)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-5-(3-methyl-[1,2,4]oxadiazol-5-yl)-phenol](/img/structure/B8309446.png)
![2-[2-(Dipropylaminomethyl)piperidino]ethanamine](/img/structure/B8309453.png)








![3-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)-1-(p-tolyl)-2-propyn-1-one](/img/structure/B8309510.png)
![2-[2-(4-Methylthiophenyl)ethoxy]ethanol](/img/structure/B8309522.png)
